3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-Chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination and fluorination of benzene derivatives. The phenethyl and pyridin-2-ylmethyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to the formation of derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, the compound serves as a tool for studying enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding biological processes and developing new therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzonitrile
3-Chloro-4-fluorophenol
3-Chloro-4-fluoronitrobenzene
Uniqueness: 3-Chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike its simpler analogs, this compound offers greater complexity and versatility, making it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c21-19-14-18(9-10-20(19)22)27(25,26)24(15-17-8-4-5-12-23-17)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLONSDYQCURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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